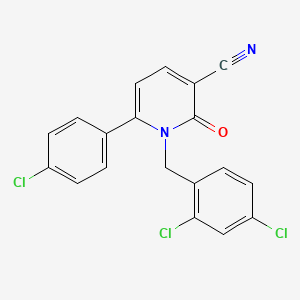

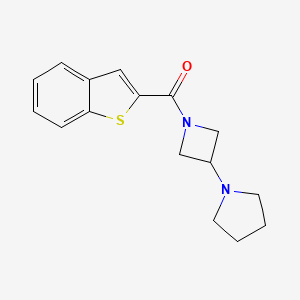

![molecular formula C28H31FN4O3 B2805915 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946287-01-0](/img/structure/B2805915.png)

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C28H31FN4O3 and its molecular weight is 490.579. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Synthesis Techniques

An improved synthesis method for enantiomerically pure compounds, similar in structural complexity to the given compound, has been developed, highlighting advancements in achieving higher enantiomeric purity and efficiency in synthesis processes. This method utilizes less hazardous reagents and simplifies purification steps, contributing to safer and more environmentally friendly chemical syntheses (G. Kuo et al., 2001).

Neurological and Psychiatric Disorder Research

Research on analogs of WAY100635, including compounds with piperazine and fluorophenyl groups, has led to the development of new PET tracers for serotonin 5-HT(1A) receptors. These tracers are instrumental in studying neuropsychiatric disorders, offering insights into the receptor's role in various conditions and facilitating the development of targeted therapies (Gonzalo García et al., 2014).

Antimicrobial and Antiviral Research

Compounds with piperazine and carboxamide groups have been synthesized and evaluated for their antimicrobial and antiviral activities. Such studies contribute to the ongoing search for new therapeutic agents capable of combating resistant strains of bacteria and viruses. The development of new urea and thiourea derivatives of piperazine doped with febuxostat, exhibiting potent antimicrobial and antiviral activities, is a prime example of this research direction (R. C. Krishna Reddy et al., 2013).

Anti-inflammatory and Analgesic Agent Development

Novel benzodifuran derivatives have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research underscores the potential of structurally complex compounds in developing new treatments for inflammation and pain, contributing to better management of chronic conditions (A. Abu‐Hashem et al., 2020).

Antinociception Research

Studies have explored the roles of serotonin receptor subtypes in antinociception, utilizing compounds that interact with these receptors to elucidate the mechanisms underlying pain modulation in the spinal cord. Such research is crucial for developing new analgesic drugs that target specific serotonin receptors, potentially offering more effective and targeted pain relief options (C. Jeong et al., 2004).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O3/c1-31(2)23-8-3-20(4-9-23)25(18-30-28(34)21-5-12-26-27(17-21)36-19-35-26)33-15-13-32(14-16-33)24-10-6-22(29)7-11-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFDBPSTZOXGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

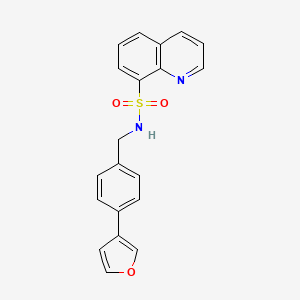

![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805835.png)

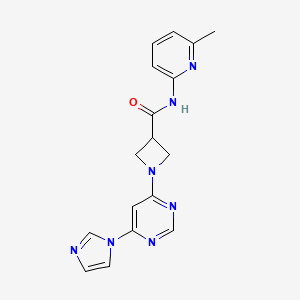

![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)

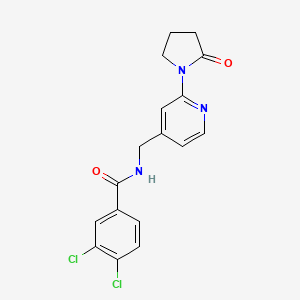

![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)

![(1-Adamantan-1-YL-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine hydrochloride](/img/structure/B2805844.png)

![(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2805846.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]prop-2-enamide](/img/structure/B2805853.png)

![4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B2805854.png)